molecular formula C21H19N3O3S B3015540 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide CAS No. 868978-65-8

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide

Cat. No.: B3015540
CAS No.: 868978-65-8
M. Wt: 393.46
InChI Key: KMUFDLOAVWZNAK-UHFFFAOYSA-N
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Description

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, which is fused with a phenoxybenzenesulfonamide group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of α-bromoketones with 2-aminopyridines to form imidazo[1,2-a]pyridines . This reaction can be carried out under mild conditions using toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The resulting imidazo[1,2-a]pyridine can then be further functionalized to introduce the phenoxybenzenesulfonamide group through various coupling reactions.

Comparison with Similar Compounds

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide can be compared with other imidazopyridine derivatives, such as:

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-28(26,22-14-13-17-16-24-15-5-4-8-21(24)23-17)20-11-9-19(10-12-20)27-18-6-2-1-3-7-18/h1-12,15-16,22H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUFDLOAVWZNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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